molecular formula C18H28F6N3O2P B15192373 Benzenediazonium, 2,5-dibutoxy-4-(1-pyrrolidinyl)-, hexafluorophosphate(1-) CAS No. 71583-13-6

Benzenediazonium, 2,5-dibutoxy-4-(1-pyrrolidinyl)-, hexafluorophosphate(1-)

Cat. No.: B15192373
CAS No.: 71583-13-6
M. Wt: 463.4 g/mol
InChI Key: OINODYRCNGIHLA-UHFFFAOYSA-N
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Description

Benzenediazonium, 2,5-dibutoxy-4-(1-pyrrolidinyl)-, hexafluorophosphate(1-) is a diazonium salt with a complex structure. It is known for its unique chemical properties and reactivity, making it a valuable compound in various scientific and industrial applications. The presence of the diazonium group, along with the butoxy and pyrrolidinyl substituents, contributes to its distinct characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenediazonium, 2,5-dibutoxy-4-(1-pyrrolidinyl)-, hexafluorophosphate(1-) typically involves the diazotization of an aromatic amine precursor. The general synthetic route includes the following steps:

    Aromatic Amine Formation: The starting material, an aromatic amine, is synthesized through standard organic synthesis methods.

    Diazotization: The aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) under cold conditions to form the diazonium salt.

    Substitution: The diazonium salt is then reacted with 2,5-dibutoxy-4-(1-pyrrolidinyl) substituents to form the desired compound.

    Hexafluorophosphate Formation: The final step involves the addition of hexafluorophosphoric acid to form the hexafluorophosphate salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Benzenediazonium, 2,5-dibutoxy-4-(1-pyrrolidinyl)-, hexafluorophosphate(1-) undergoes various chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and cyanides.

    Coupling Reactions: It can couple with phenols and aromatic amines to form azo compounds.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding aromatic amine.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in the presence of copper(I) salts (Sandmeyer reaction) or other catalysts.

    Coupling Reactions: Often performed in alkaline conditions with phenols or amines.

    Reduction Reactions: Commonly use reducing agents like sodium sulfite or stannous chloride.

Major Products Formed

    Substitution Reactions: Halogenated, hydroxylated, or cyanated aromatic compounds.

    Coupling Reactions: Azo dyes and pigments.

    Reduction Reactions: Aromatic amines.

Scientific Research Applications

Benzenediazonium, 2,5-dibutoxy-4-(1-pyrrolidinyl)-, hexafluorophosphate(1-) has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various organic compounds, including dyes and pigments.

    Biology: Employed in labeling and detection of biomolecules due to its ability to form stable azo compounds.

    Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Benzenediazonium, 2,5-dibutoxy-4-(1-pyrrolidinyl)-, hexafluorophosphate(1-) involves the formation of reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. These intermediates can interact with molecular targets, leading to the formation of new chemical bonds and products. The specific pathways depend on the type of reaction and the reagents involved.

Comparison with Similar Compounds

Similar Compounds

  • Benzenediazonium chloride
  • Benzenediazonium tetrafluoroborate
  • Benzenediazonium sulfate

Comparison

Compared to other diazonium salts, Benzenediazonium, 2,5-dibutoxy-4-(1-pyrrolidinyl)-, hexafluorophosphate(1-) is unique due to the presence of the butoxy and pyrrolidinyl substituents. These groups enhance its solubility and reactivity, making it more versatile in various applications. Additionally, the hexafluorophosphate counterion provides greater stability compared to other counterions like chloride or sulfate.

Properties

CAS No.

71583-13-6

Molecular Formula

C18H28F6N3O2P

Molecular Weight

463.4 g/mol

IUPAC Name

2,5-dibutoxy-4-pyrrolidin-1-ylbenzenediazonium;hexafluorophosphate

InChI

InChI=1S/C18H28N3O2.F6P/c1-3-5-11-22-17-14-16(21-9-7-8-10-21)18(13-15(17)20-19)23-12-6-4-2;1-7(2,3,4,5)6/h13-14H,3-12H2,1-2H3;/q+1;-1

InChI Key

OINODYRCNGIHLA-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC(=C(C=C1[N+]#N)OCCCC)N2CCCC2.F[P-](F)(F)(F)(F)F

Origin of Product

United States

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